Piperazine Erastin
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Overview
Description
Piperazine Erastin is a derivative of Erastin, a compound known for inducing ferroptosis, a form of iron-dependent cell death.
Preparation Methods
Synthetic Routes and Reaction Conditions: Piperazine Erastin is synthesized through a series of chemical reactions starting from Erastin.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of solvents like dimethyl sulfoxide (DMSO) and reaction conditions that ensure the stability of the compound .
Chemical Reactions Analysis
Types of Reactions: Piperazine Erastin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, involving the addition of hydrogen or the removal of oxygen.
Substitution: A reaction where one functional group in a molecule is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the this compound molecule .
Scientific Research Applications
Piperazine Erastin has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: Used as a model compound to study ferroptosis and related chemical reactions.
Biology: Investigated for its role in inducing ferroptosis in various cell lines, providing insights into cell death mechanisms.
Medicine: Explored for its potential in cancer therapy due to its ability to induce ferroptosis in cancer cells, making it a promising candidate for combination therapies with radiotherapy
Mechanism of Action
Piperazine Erastin exerts its effects by inhibiting the cystine-glutamate antiporter system, leading to the depletion of intracellular glutathione. This depletion results in the accumulation of lipid peroxides, ultimately causing cell death through ferroptosis. The compound targets the voltage-dependent anion channels (VDAC) and reverses the inhibition caused by tubulin on VDAC2 and VDAC3 .
Comparison with Similar Compounds
Erastin: The parent compound, less water-soluble and metabolically stable compared to Piperazine Erastin.
Imidazole Ketone Erastin (IKE): Another analog of Erastin, known for its potent ferroptosis-inducing properties.
Sulfasalazine: A compound that also inhibits the cystine-glutamate antiporter system but with different pharmacokinetic properties.
Uniqueness: this compound stands out due to its improved water solubility and metabolic stability, making it more effective in inducing ferroptosis compared to its parent compound, Erastin .
Properties
Molecular Formula |
C35H41ClN6O4 |
---|---|
Molecular Weight |
645.2 g/mol |
IUPAC Name |
2-[[4-[2-(4-chlorophenoxy)acetyl]piperazin-1-yl]methyl]-3-[5-(piperazin-1-ylmethyl)-2-propan-2-yloxyphenyl]quinazolin-4-one |
InChI |
InChI=1S/C35H41ClN6O4/c1-25(2)46-32-12-7-26(22-39-15-13-37-14-16-39)21-31(32)42-33(38-30-6-4-3-5-29(30)35(42)44)23-40-17-19-41(20-18-40)34(43)24-45-28-10-8-27(36)9-11-28/h3-12,21,25,37H,13-20,22-24H2,1-2H3 |
InChI Key |
XGKULGPEBBYKCA-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(C=C(C=C1)CN2CCNCC2)N3C(=NC4=CC=CC=C4C3=O)CN5CCN(CC5)C(=O)COC6=CC=C(C=C6)Cl |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)CN2CCNCC2)N3C(=NC4=CC=CC=C4C3=O)CN5CCN(CC5)C(=O)COC6=CC=C(C=C6)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Piperazine-Erastin; Piperazine Erastin; PiperazineErastin; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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